2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1691259-19-4) is a triazolopyrimidine derivative with methyl substitutions at positions 2, 5, and 7. Its molecular formula is C₈H₁₄N₄, and it exhibits a fused bicyclic structure combining a triazole and pyrimidine ring .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,5,7-trimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H14N4/c1-5-4-6(2)12-8(9-5)10-7(3)11-12/h5-6H,4H2,1-3H3,(H,9,10,11) |
InChI Key |
WVSVWQATIMMBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)C)N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2,4-pentanedione in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C8H14N4
- Molecular Weight : Approximately 166.23 g/mol
- CAS Number : 136840675
The compound features a triazole ring fused to a pyrimidine structure, which is significant for its chemical reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that 2,5,7-trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve interference with microbial DNA synthesis and cell wall integrity.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Further research is needed to elucidate the precise mechanisms and to evaluate its efficacy in vivo.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. Animal model studies indicate that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal tissues.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing appropriate precursors to form the triazole-pyrimidine framework.
- Cyclization Techniques : Employing cyclization strategies that facilitate the formation of the fused ring system.
- Functional Group Modifications : Modifying methyl groups at specific positions to enhance biological activity or alter pharmacokinetic properties.
Each method can be optimized based on desired yield and purity levels.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations of the compound.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In a recent experimental study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque accumulation compared to control groups. These findings suggest potential therapeutic applications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs), thereby modulating cell cycle progression and inducing apoptosis in cancer cells . The compound’s unique structure allows it to bind to active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Antiproliferative and Antitubulin Activity
- Halogen-Substituted Anilino Derivatives (e.g., 8q, 8r, 8s, 8u): Compounds with halogenated anilines at the 7-position of the triazolopyrimidine core (e.g., 4′-fluoroaniline, 4′-chloroaniline) exhibit potent antiproliferative activity (mean IC₅₀: 83–101 nM) against cancer cell lines such as A549 and HeLa. These derivatives inhibit tubulin polymerization 2-fold more effectively than combretastatin A-4 (CA-4) and induce G2/M cell cycle arrest . Key Difference: The 2,5,7-trimethyl compound lacks halogen substituents, which are critical for strong tubulin binding in these analogs. Methyl groups may reduce potency but enhance metabolic stability.
Indole Hybrids :
Hybrids linking indole fragments to the triazolopyrimidine scaffold (e.g., compounds in ) show activity against MGC-803, HCT-116, and MCF-7 cell lines. The indole moiety likely targets different pathways (e.g., kinase inhibition) compared to tubulin-focused halogenated derivatives .- Key Difference : The 2,5,7-trimethyl compound’s methyl groups may limit π-π stacking interactions, which are crucial for indole hybrids’ DNA intercalation or protein binding.
Herbicidal Activity
- Triazolopyrimidine-2-Sulfonamides (8a–8f): Sulfonamide derivatives (e.g., 2-amino-5,7-dimethyl-triazolopyrimidine sulfonamides) demonstrate herbicidal activity by targeting plant-specific enzymes like acetolactate synthase. The sulfonamide group enhances hydrogen bonding with enzyme active sites . herbicidal use).
Physicochemical and Coordination Properties
- Carboxamide Derivatives (5a–v): Triazolopyrimidine/arylamide hybrids synthesized via multi-component reactions () feature carboxamide groups, improving solubility and enabling hydrogen bonding. These derivatives are optimized for oral bioavailability .
- Metal Complexes (e.g., dbtp, dptp): Bulky substituents like tert-butyl or phenyl (e.g., 5,7-ditertbutyl-triazolopyrimidine) facilitate metal coordination and stabilize non-covalent interactions (e.g., π-π stacking, H-bonding). These complexes mimic DNA base-pairing in crystal structures . Key Difference: The smaller methyl groups in 2,5,7-trimethyl-triazolopyrimidine may limit metal-binding versatility compared to bulkier analogs.
Tubulin Polymerization and Drug Resistance
- Fluoroalkylamino Derivatives (): Triazolopyrimidines with trifluoroethylamino groups at the 5-position and fluorophenyl rings exhibit nanomolar potency against multidrug-resistant cancers. These substituents enhance binding to tubulin’s vinca domain, overcoming transporter-mediated resistance . Key Difference: The 2,5,7-trimethyl compound’s lack of fluorine substituents likely reduces tubulin affinity but may decrease off-target toxicity.
Biological Activity
2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological activity against various pathogens and cancer cell lines, and potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : 166.22 g/mol
- CAS Number : 1691259-19-4
The compound features a triazole ring fused with a pyrimidine structure. The presence of three methyl groups at the N-5 and N-7 positions enhances its chemical stability and reactivity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Biginelli Reaction : Combining aldehydes with β-dicarbonyl compounds and 3-alkylthio-5-amino-1,2,4-triazoles.
- Condensation Reactions : Utilizing various reagents under controlled conditions to yield the desired triazolo-pyrimidine derivatives.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties against a range of pathogens:
- Enterococcus faecium : A study demonstrated that certain derivatives showed narrow-spectrum antibacterial activity against this pathogen .
| Compound Name | Activity | Reference |
|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives | Antibacterial against E. faecium |
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- MCF-7 Breast Cancer Cells : In vitro studies revealed significant antiproliferative effects against MCF-7 cell lines. Compounds derived from triazolo-pyrimidines were found to inhibit cell growth effectively .
| Cell Line | Compound | Activity |
|---|---|---|
| MCF-7 | Various Triazolo Derivatives | Significant Inhibition |
| MDA-MB-231 | Selected Derivatives | Antiproliferative Effects |
The biological activity of this compound may involve various mechanisms:
- Inhibition of Enzymes : Some studies suggest that these compounds can inhibit enzymes such as aromatase and alkaline phosphatases (h-TNAP and h-IAP), which are crucial in cancer proliferation .
Case Studies
Several studies have highlighted the efficacy of triazolo-pyrimidines in treating infections and cancer:
-
Antiviral Activity : Certain derivatives have shown promise in disrupting protein-protein interactions essential for viral replication .
- Study Findings : New hybrid compounds demonstrated anti-influenza activity by inhibiting RdRP PA-PB1 interactions.
- Anticancer Studies : A series of synthesized triazolo derivatives were tested against multiple cancer cell lines showing varying degrees of effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
